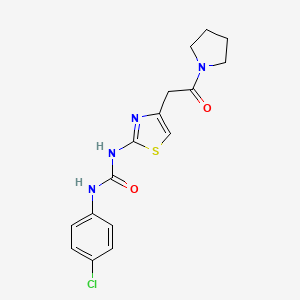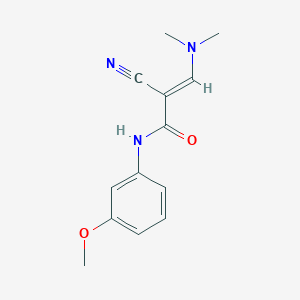![molecular formula C18H13F3N2O2 B2474158 Ácido 4-{[2-metil-7-(trifluorometil)quinolin-4-il]amino}benzoico CAS No. 881940-11-0](/img/structure/B2474158.png)
Ácido 4-{[2-metil-7-(trifluorometil)quinolin-4-il]amino}benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a trifluoromethyl group and an amino group, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability .
Result of Action
Quinoline derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .
Action Environment
Environmental factors can greatly influence the action of a compound .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may have significant anti-influenza virus activity . It is believed to influence cell function by interacting with the ribonucleoprotein of the influenza virus .
Molecular Mechanism
It is suggested that this compound may interact with the ribonucleoprotein of the influenza virus, potentially inhibiting its activity
Temporal Effects in Laboratory Settings
The temporal effects of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid in laboratory settings are not yet fully known. It is suggested that this compound may have significant anti-influenza virus activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using an amine source such as ammonia or an amine derivative.
Coupling with Benzoic Acid: The final step involves the coupling of the quinoline derivative with benzoic acid, which can be achieved through a variety of coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Comparación Con Compuestos Similares
4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the trifluoromethyl and amino groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Nalidixic Acid: An antibacterial agent with a quinoline core and carboxylic acid group.
The unique combination of the trifluoromethyl group and the amino-benzoic acid moiety in 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid distinguishes it from these related compounds, potentially offering enhanced biological activity and different physicochemical properties .
Propiedades
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-10-8-15(23-13-5-2-11(3-6-13)17(24)25)14-7-4-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMPDKZNVANULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
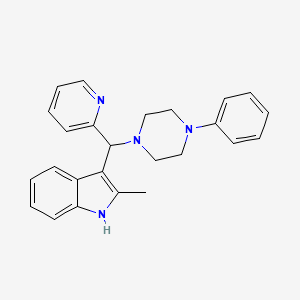

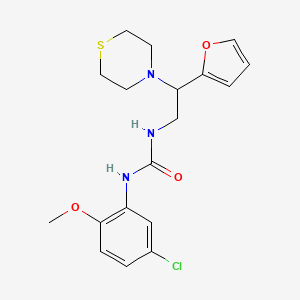
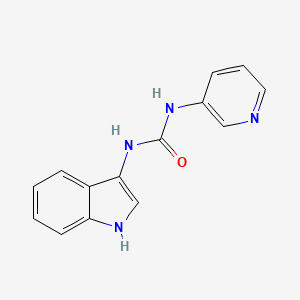
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate](/img/structure/B2474083.png)
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2474085.png)

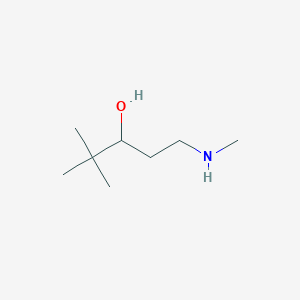
![3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2474089.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2474091.png)
![N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2474092.png)
